5-Ethyl-2-(pyridin-4-yl)indoline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H16N2 |
|---|---|
Molecular Weight |
224.30 g/mol |
IUPAC Name |
5-ethyl-2-pyridin-4-yl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C15H16N2/c1-2-11-3-4-14-13(9-11)10-15(17-14)12-5-7-16-8-6-12/h3-9,15,17H,2,10H2,1H3 |
InChI Key |
ZUYDYCMBBQSSRC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC(C2)C3=CC=NC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for 5 Ethyl 2 Pyridin 4 Yl Indoline
Retrosynthetic Analysis of 5-Ethyl-2-(pyridin-4-yl)indoline
Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by mentally breaking them down into simpler, commercially available precursors. ias.ac.infiveable.mehilarispublisher.com For this compound, the analysis begins by identifying the most logical bond disconnections.
The primary disconnection is the carbon-carbon bond between the 2-position of the indoline (B122111) ring and the 4-position of the pyridine (B92270) ring (Disconnection 1). This bond is typically formed via a transition-metal-catalyzed cross-coupling reaction. This step suggests two key precursors: a 5-ethylindoline (B1627181) derivative activated at the 2-position (e.g., with a halide) and a pyridin-4-yl metallic or organoboron reagent, or vice-versa.
A second key disconnection (Disconnection 2) breaks down the indoline ring itself. A common and effective strategy for synthesizing indolines is the reduction of the corresponding indole (B1671886). This leads back to a 5-ethyl-2-(pyridin-4-yl)indole intermediate.
Further deconstruction of the indole ring via a Fischer indole synthesis pathway (Disconnection 3) points to (4-ethylphenyl)hydrazine (B1361098) and a 2-acylpyridine derivative as the initial starting materials. wikipedia.orgbyjus.com This multi-step retrosynthetic pathway provides a logical and flexible framework for the molecule's construction, allowing for modifications at each stage.
Precursor Synthesis and Functional Group Interconversions for the Indoline Moiety
Indoline Ring Formation Strategies
The construction of the indoline ring can be approached through several established methods. A highly prevalent strategy involves the synthesis of a substituted indole followed by its chemical reduction.
Fischer Indole Synthesis : This is one of the oldest and most reliable methods for preparing indoles from the reaction of a (substituted) phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. wikipedia.orgthermofisher.com In a potential synthesis for a precursor to the target molecule, (4-ethylphenyl)hydrazine would be reacted with a suitable carbonyl compound, such as a 4-pyridyl-substituted aldehyde or ketone, to form a hydrazone intermediate. This intermediate, upon treatment with an acid catalyst like polyphosphoric acid or zinc chloride, undergoes a numberanalytics.comnumberanalytics.com-sigmatropic rearrangement to yield the 5-ethyl-2-(pyridin-4-yl)indole. byjus.comnih.gov
Nenitzescu Indole Synthesis : This method forms 5-hydroxyindole (B134679) derivatives from a benzoquinone and a β-aminocrotonic ester, which might not be directly applicable for a 5-ethyl substituent but is a powerful tool for other indole derivatives. numberanalytics.comwikipedia.orgsynarchive.com
Reduction of the Indole Ring : Once the substituted indole precursor is obtained, the indoline ring is typically formed by the reduction of the pyrrole (B145914) moiety's C2=C3 double bond. Various catalytic hydrogenation methods are effective for this transformation. A common procedure involves using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. nih.gov Other reducing agents and conditions, such as lanthanide-promoted hydroboration with pinacolborane, can also be employed for the reduction of indoles to indolines. organic-chemistry.org
Installation of the 5-Ethyl Substituent
The ethyl group at the C-5 position of the indoline ring is a key structural feature. Its installation is typically planned from the beginning of the synthesis.
Use of Pre-functionalized Starting Materials : The most direct approach is to begin the synthesis with a commercially available aniline (B41778) derivative that already contains the ethyl group at the para-position, such as 4-ethylaniline. This compound can then be converted into (4-ethylphenyl)hydrazine, which serves as a key starting material for the Fischer indole synthesis. researchgate.net This strategy avoids potentially low-yielding or non-selective electrophilic substitution reactions on the benzene (B151609) ring of the indole or indoline core.
Friedel-Crafts Acylation : An alternative, though often less efficient, route involves the Friedel-Crafts acylation of an indole or N-protected indoline. The parent heterocycle could be reacted with acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) to introduce an acetyl group, primarily at the 5-position. The resulting ketone can then be reduced to the ethyl group using methods like the Wolff-Kishner or Clemmensen reduction.
Pyridine Ring Introduction and Coupling Strategies
The final major step in the synthesis is the attachment of the pyridin-4-yl group to the 2-position of the indoline ring. This is achieved through modern carbon-carbon bond-forming reactions.
Strategies for Incorporating the Pyridin-4-yl Unit
To facilitate the coupling reaction, the pyridine ring must be appropriately functionalized. The choice of functional group depends on the specific cross-coupling reaction being employed.
Halogenated Pyridines : 4-chloropyridine (B1293800) or 4-bromopyridine (B75155) are common precursors for coupling reactions. Due to the electron-withdrawing nature of the nitrogen atom, the pyridine ring is susceptible to nucleophilic substitution, but palladium-catalyzed cross-coupling reactions are highly effective. wikipedia.org
Pyridylboronic Acids or Esters : For Suzuki-Miyaura coupling, pyridine-4-boronic acid or its corresponding esters (e.g., pinacol (B44631) ester) are required. These can be prepared from the corresponding 4-halopyridines via lithium-halogen exchange followed by reaction with a trialkyl borate.
Carbon-Carbon Bond Formation at the 2-Position of the Indoline Ring
Palladium-catalyzed cross-coupling reactions are the state-of-the-art for forming the C2-aryl bond in indoline systems.
Suzuki-Miyaura Coupling : This is one of the most versatile and widely used methods for C-C bond formation. nih.govacs.org The reaction typically involves the coupling of an organoboron compound (e.g., pyridine-4-boronic acid) with an organohalide (e.g., 2-bromo-5-ethylindoline) in the presence of a palladium catalyst and a base. acs.org A variety of palladium catalysts and ligands can be used to optimize the reaction, with indolyl phosphine (B1218219) ligands showing high activity for such transformations. organic-chemistry.org The reaction is known for its high functional group tolerance and generally good yields. researchgate.net
The table below summarizes typical conditions for Suzuki-Miyaura coupling reactions that could be adapted for the synthesis of this compound.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Aryl Halide | Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Ref. |
|---|---|---|---|---|---|---|---|---|
| o-Haloanilide derivative | Arylboronic acid | Pd(OAc)₂ | - | - | - | - | - | nih.govacs.org |
| 3-Bromoindole | Mesitylboronic acid | Pd(OAc)₂ | PCy₃ | - | - | - | Moderate-High | researchgate.net |
| Aryl Tosylate | Phenylboronic acid | Pd(OAc)₂ | CM-phos | - | - | RT | High | organic-chemistry.org |
This table is for illustrative purposes, showing conditions for related substrates. Specific conditions for the target molecule would require experimental optimization.
An alternative strategy involves performing the coupling reaction on the indole intermediate, followed by the reduction of the indole to the indoline in the final step. nih.gov This sequence can sometimes be advantageous if the indoline precursor is less stable or more difficult to handle.
Palladium-Catalyzed Cross-Coupling Approaches (e.g., Suzuki-Miyaura coupling variants)
The construction of the C2-aryl bond in the indoline scaffold is frequently achieved via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful and versatile method for this transformation, celebrated for its mild reaction conditions and tolerance of a wide range of functional groups.
A plausible and efficient route to this compound would first involve the synthesis of its aromatic precursor, 5-ethyl-2-(pyridin-4-yl)-1H-indole. This can be accomplished through a Suzuki-Miyaura coupling between a suitable 5-ethyl-2-haloindole (e.g., 5-ethyl-2-bromoindole) and pyridine-4-boronic acid. The resulting indole is then reduced to the target indoline.
Step 1: Suzuki-Miyaura Coupling for 5-ethyl-2-(pyridin-4-yl)-1H-indole
The key reaction involves the coupling of a pre-functionalized 5-ethylindole (B1590493) with a pyridine-based boron reagent. The general reaction is as follows:

The efficiency of this coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. Modern palladium precatalysts, often featuring bulky and electron-rich phosphine ligands, are known to be highly effective for coupling heteroaromatic substrates. nih.gov
Table 1: Hypothetical Reaction Conditions for Suzuki-Miyaura Coupling
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | Moderate |
| 2 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 110 | Good |
| 3 | Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ | THF | 80 | High |
| 4 | P1-L5 (PCy₃-based) (2.5) | - | K₃PO₄ | THF/H₂O | 110 | Optimized |
This table represents typical conditions and expected outcomes based on literature for similar Suzuki-Miyaura cross-couplings involving indole and pyridine moieties. nih.govmdpi.commdpi.com
Step 2: Reduction to this compound
The synthesized 5-ethyl-2-(pyridin-4-yl)-1H-indole can be reduced to the corresponding indoline using various methods. Catalytic hydrogenation is a common and effective approach. libretexts.orgkhanacademy.org

Standard catalysts like platinum(IV) oxide (PtO₂) or palladium on carbon (Pd/C) under a hydrogen atmosphere can facilitate this transformation. libretexts.orgillinois.edu Alternative methods include the use of borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) complex or catecholborane, often in the presence of an acid like trifluoroacetic acid, which can offer different selectivity and functional group tolerance. google.com
Alternative Coupling Reactions
While the Suzuki-Miyaura coupling is highly effective, other palladium-catalyzed reactions can also be envisioned for the synthesis of the 2-arylindole precursor. The Stille coupling, which utilizes organotin reagents, or the Hiyama coupling, employing organosilicon compounds, represent viable alternatives. Another approach is the Larock indole synthesis, which can construct the indole ring and install the C2-substituent in a single step from an o-alkynylaniline and an aryl halide. mdpi.com
A tandem Sonogashira coupling followed by cyclization is another powerful strategy. This would involve coupling a terminal alkyne with an o-haloaniline, followed by a palladium-catalyzed cyclization to form the indole ring system. mdpi.com
Stereoselective Synthesis Approaches for this compound
The C2 position of this compound is a stereocenter. Therefore, controlling the stereochemistry to produce a single enantiomer is often a critical goal, particularly for pharmaceutical applications. A primary strategy for achieving this is the asymmetric reduction of the precursor, 5-ethyl-2-(pyridin-4-yl)-1H-indole.
One advanced method is the palladium-catalyzed asymmetric hydrogenation via dynamic kinetic resolution (DKR). acs.org In this process, the racemic indole precursor is subjected to hydrogenation in the presence of a chiral palladium catalyst. The catalyst facilitates the interconversion of the indole enantiomers (or a related intermediate like an iminium ion) while selectively hydrogenating one enantiomer faster than the other, leading to a highly enantioenriched indoline product. acs.org
Table 2: Conceptual Parameters for Asymmetric Hydrogenation (DKR)
| Parameter | Description | Example |
| Chiral Ligand | A chiral organic molecule that coordinates to the palladium center, creating a chiral catalytic environment. | (R)-BINAP, (S)-SEGPHOS, or other proprietary phosphine ligands. |
| Acid Additive | Often used to activate the indole substrate towards reduction by forming a transient iminium ion, facilitating the DKR process. | Trifluoroacetic acid (TFA), Brønsted acids. |
| Hydrogen Pressure | A critical parameter that can influence reaction rate and selectivity. | Typically ranges from 20 to 100 atm. |
| Temperature | Affects both the rate of racemization and the rate of hydrogenation, influencing enantioselectivity. | Often conducted at sub-ambient to ambient temperatures. |
This table outlines key variables for developing a stereoselective reduction based on established DKR principles for 2-substituted indoles. acs.org
Alternatively, chemoenzymatic methods can be employed. This could involve a non-selective synthesis of the racemic indoline, followed by a kinetic resolution using a lipase (B570770), such as Candida antarctica lipase A, to selectively acylate one enantiomer, allowing for their separation. nih.gov
Optimisation of Reaction Conditions and Process Scalability
Optimizing the synthesis for large-scale production requires careful consideration of several factors to ensure safety, efficiency, cost-effectiveness, and sustainability.
For the Suzuki-Miyaura coupling step , optimization would focus on minimizing the loading of the expensive palladium catalyst and ligand, identifying a robust and inexpensive base, and selecting a solvent that is both effective and environmentally benign. covasyn.com High-throughput screening and Design of Experiments (DoE) methodologies can rapidly identify optimal conditions by simultaneously varying multiple parameters like temperature, concentration, and catalyst-to-ligand ratio. nih.govcovasyn.com
Table 3: Key Optimization Parameters for Suzuki-Miyaura Coupling
| Parameter | Range/Options | Goal |
| Catalyst Loading | 0.01 - 5 mol% | Minimize cost and residual metal |
| Ligand:Pd Ratio | 1:1 to 4:1 | Maximize catalytic activity and stability |
| Base Strength | Weak (e.g., NaHCO₃) to Strong (e.g., K₃PO₄) | Ensure high yield without side reactions |
| Solvent | Toluene, Dioxane, THF, 2-MeTHF, Water | Improve safety, cost, and ease of workup |
| Reaction Time | 1 - 24 hours | Maximize throughput |
For the reduction step , optimization would involve selecting a catalyst and hydrogen pressure that provide complete conversion without over-reduction or side reactions. On a large scale, handling high-pressure hydrogen gas requires specialized equipment and safety protocols. The transition to flow chemistry can offer significant advantages for both the coupling and reduction steps, allowing for better control over reaction parameters, improved safety, and easier scalability. covasyn.com
Chemical Reactivity and Transformation Pathways of 5 Ethyl 2 Pyridin 4 Yl Indoline
Reactivity of the Indoline (B122111) Nitrogen Atom
The nitrogen atom within the indoline ring system is a key site for various chemical transformations, including alkylation, acylation, and more complex rearrangement and ring-opening reactions.
N-Alkylation and Acylation Reactions
The lone pair of electrons on the indoline nitrogen allows it to act as a nucleophile, readily participating in N-alkylation and N-acylation reactions. These reactions are fundamental for introducing a wide range of substituents onto the indoline core, thereby modifying its steric and electronic properties.
N-Alkylation: The introduction of alkyl groups onto the indoline nitrogen can be achieved using various alkylating agents. For instance, reaction with ethyl chloroacetate (B1199739) in the presence of a base like potassium carbonate can yield the corresponding N-alkylated product. The specific conditions, such as the choice of solvent and temperature, can influence the reaction's efficiency.
N-Acylation: Acylation of the indoline nitrogen is a common strategy to introduce carbonyl-containing functional groups. This can be accomplished using acyl chlorides or anhydrides, often in the presence of a base to neutralize the acid byproduct. These acylated derivatives are often stable, crystalline solids and serve as important intermediates in the synthesis of more complex molecules.
| Reactant | Reagent | Product | Reaction Type |
| 5-Ethyl-2-(pyridin-4-yl)indoline | Ethyl chloroacetate, K2CO3 | N-ethoxycarbonylmethyl-5-ethyl-2-(pyridin-4-yl)indoline | N-Alkylation |
| This compound | Acetic anhydride, Pyridine (B92270) | N-acetyl-5-ethyl-2-(pyridin-4-yl)indoline | N-Acylation |
Ring-Opening and Rearrangement Pathways
While less common than N-alkylation or acylation, the indoline ring is susceptible to ring-opening and rearrangement reactions under specific conditions. These transformations often require significant energy input or the presence of specific catalysts. For instance, certain indoline derivatives can undergo rearrangement to form indole (B1671886) structures. nih.govresearchgate.net The specific pathways and products are highly dependent on the substituents present on the indoline ring and the reaction conditions employed. One notable rearrangement is the dearomative indolic-Claisen rearrangement, which can lead to the formation of 2,2-disubstituted indolines. acs.org
Reactions at the Pyridine Nitrogen Atom
The nitrogen atom of the pyridine ring in this compound exhibits its own characteristic reactivity, primarily involving quaternization and complexation.
Quaternization and Complexation Studies
Quaternization: The pyridine nitrogen can be readily alkylated to form a quaternary pyridinium (B92312) salt. This reaction typically involves treatment with an alkyl halide, such as methyl iodide. The resulting pyridinium salt has altered electronic properties and increased solubility in polar solvents.
Complexation: The lone pair of electrons on the pyridine nitrogen allows it to act as a ligand, coordinating to metal centers to form metal complexes. The ability of pyridine and its derivatives to form stable complexes with a variety of transition metals is well-documented. These complexation studies are crucial for understanding the potential applications of this compound in catalysis and materials science.
| Reactant | Reagent | Product | Reaction Type |
| This compound | Methyl iodide | 4-(5-Ethylindolin-2-yl)-1-methylpyridin-1-ium iodide | Quaternization |
| This compound | Metal salt (e.g., PdCl2) | Metal complex of this compound | Complexation |
Electrophilic Aromatic Substitution Reactions on the Indoline Core
The benzene (B151609) ring of the indoline core is susceptible to electrophilic aromatic substitution (SEAr) reactions. The position of substitution is directed by the activating effect of the nitrogen atom and the ethyl group.
Regioselectivity at C-4, C-6, and C-7 Positions
The activating, ortho-, para-directing nature of the amino group in the indoline ring, along with the ortho-, para-directing ethyl group at the C-5 position, influences the regioselectivity of electrophilic substitution. Generally, electrophilic attack is favored at the positions ortho and para to the activating groups.
C-6 Position: The C-6 position is para to the nitrogen atom and ortho to the ethyl group, making it a highly activated and sterically accessible site for electrophilic attack.
C-4 Position: The C-4 position is ortho to both the nitrogen atom and the ethyl group. While electronically activated, it may be subject to some steric hindrance.
C-7 Position: The C-7 position is ortho to the nitrogen atom.
The precise regioselectivity can be influenced by the nature of the electrophile and the reaction conditions. acs.orgbeilstein-journals.org For instance, in nitration or halogenation reactions, a mixture of isomers may be obtained, with the major product depending on the specific reagents and reaction parameters. The electron-donating nature of the indoline nitrogen generally directs electrophiles to the C-5 and C-7 positions in the absence of other directing groups. acs.org However, the presence of the C-5 ethyl group further directs incoming electrophiles.
| Reaction | Electrophile | Potential Products |
| Nitration | NO2+ | 6-Nitro-5-ethyl-2-(pyridin-4-yl)indoline, 4-Nitro-5-ethyl-2-(pyridin-4-yl)indoline, 7-Nitro-5-ethyl-2-(pyridin-4-yl)indoline |
| Halogenation | Br+ | 6-Bromo-5-ethyl-2-(pyridin-4-yl)indoline, 4-Bromo-5-ethyl-2-(pyridin-4-yl)indoline |
| Friedel-Crafts Acylation | RCO+ | 6-Acyl-5-ethyl-2-(pyridin-4-yl)indoline |
Functional Group Transformations of the Ethyl Moiety
The ethyl group at the 5-position of the indoline ring is susceptible to various transformations, primarily involving benzylic oxidation. Given its position on the aromatic ring, the methylene (B1212753) group of the ethyl moiety is activated and can be selectively oxidized to either a carbonyl or a carboxylic acid group under appropriate conditions.
Detailed research on analogous ethyl-substituted aromatic and N-heterocyclic compounds has shown that benzylic oxidation is a reliable method for functional group interconversion. beilstein-journals.orgmdpi.com For instance, the oxidation of ethylbenzene (B125841) derivatives to acetophenone (B1666503) or benzoic acid is a well-established transformation. mdpi.com Similarly, ethyl groups on other heterocyclic systems can undergo selective oxidation. beilstein-journals.org
Based on these precedents, the anticipated oxidative transformations of the ethyl group in this compound are summarized below.
Table 1: Hypothetical Functional Group Transformations of the Ethyl Moiety
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| This compound | 1. N-Bromosuccinimide, AIBN, CCl4, reflux2. H2O, CaCO3 | 1-(2-(pyridin-4-yl)indolin-5-yl)ethan-1-ol | 75 | nih.gov |
| This compound | KMnO4, H2SO4, H2O, 80 °C | 2-(2-(pyridin-4-yl)indolin-5-yl)acetic acid | 60 | mdpi.com |
| This compound | CrO3, Ac2O, H2SO4, 0 °C | 1-(2-(pyridin-4-yl)indolin-5-yl)ethan-1-one | 85 | mdpi.com |
Note: The data in this table is hypothetical and is based on known transformations of similar ethyl-substituted aromatic compounds. AIBN stands for Azobisisobutyronitrile.
These transformations provide access to a range of derivatives, including secondary alcohols, carboxylic acids, and ketones, which can serve as valuable intermediates for further synthetic elaborations.
Oxidation and Reduction Chemistry of this compound
The core structure of this compound possesses two key sites for oxidation and reduction reactions: the indoline nitrogen and the pyridine ring.
Oxidation: The indoline nitrogen is susceptible to oxidation. While the direct oxidation of the indoline nitrogen in this specific molecule has not been detailed, studies on similar N-heterocycles suggest that it can be oxidized to the corresponding N-oxide or undergo oxidative C-N bond cleavage under strong oxidizing conditions. nih.gov Furthermore, the indoline ring itself can be aromatized to the corresponding indole. This dehydrogenation is a common transformation and can be achieved using various oxidizing agents.
Reduction: The pyridine ring is the primary site for reduction. Catalytic hydrogenation or reduction with dissolving metals can be employed to reduce the pyridine ring to a piperidine. The specific conditions for the reduction of 2-(pyridin-4-yl)indoline (B11901113) derivatives would likely involve the formation of a pyridinium salt to facilitate the reduction. nih.govnih.gov Rhodium-catalyzed transfer hydrogenation of pyridinium salts has been shown to be an effective method for the synthesis of N-aryl piperidines. nih.gov
Table 2: Predicted Oxidation and Reduction Reactions
| Reaction Type | Reagents and Conditions | Product | Yield (%) | Reference |
| Oxidation (Aromatization) | DDQ, Toluene, reflux | 5-Ethyl-2-(pyridin-4-yl)-1H-indole | 90 | nih.gov |
| Oxidation (N-Oxidation) | m-CPBA, CH2Cl2, 0 °C to rt | 5-Ethyl-2-(1-oxido-pyridin-1-ium-4-yl)indoline | 80 | beilstein-journals.org |
| Reduction (Pyridine Ring) | 1. CH3I, CH3CN2. HCOOH, Rh catalyst | 5-Ethyl-2-(piperidin-4-yl)indoline | 70 | nih.gov |
Note: The data presented is based on analogous reactions reported in the literature for similar heterocyclic systems. DDQ is 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone, and m-CPBA is meta-Chloroperoxybenzoic acid.
Cycloaddition and Condensation Reactions Involving the Indoline and Pyridine Rings
The indoline and pyridine rings of this compound offer multiple avenues for cycloaddition and condensation reactions, leading to the construction of more complex polycyclic systems.
Cycloaddition Reactions: The indoline ring, particularly after conversion to an indole, can participate as a diene or dienophile in Diels-Alder reactions. Intramolecular [4+2] cycloadditions of substituted indolines have been utilized to construct complex polycyclic frameworks. nih.govnih.govacs.orgresearchgate.netelsevierpure.com While the pyridine ring is generally electron-deficient and a poor diene in normal electron-demand Diels-Alder reactions, it can act as a dienophile. The 2-pyridin-4-yl substituent may influence the reactivity of the indoline system in such cycloadditions.
Condensation Reactions: The indoline moiety can undergo condensation reactions, most notably the Pictet-Spengler reaction. wikipedia.orgnih.govnih.govthieme-connect.comgoogle.com This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone to form a tetrahydro-β-carboline. While the starting material is not a β-arylethylamine, derivatization of the indoline nitrogen could provide a suitable precursor. Furthermore, the pyridine ring, if functionalized with a methyl group at a suitable position, could participate in Knoevenagel-type condensations with aldehydes. nih.govnih.govwikipedia.orgorganic-chemistry.org For example, a hypothetical derivative, 5-Ethyl-2-(4-methylpyridin-2-yl)indoline, could undergo condensation with an aldehyde at the methyl group of the pyridine ring.
Table 3: Potential Cycloaddition and Condensation Reactions
| Reaction Type | Reactants | Conditions | Product | Reference |
| Intramolecular Diels-Alder | N-alkenyl-5-ethyl-2-(pyridin-4-yl)indoline derivative | Toluene, 180 °C | Fused polycyclic indoline | nih.govnih.govacs.orgresearchgate.netelsevierpure.com |
| Pictet-Spengler Reaction | N-(2-aminoethyl)-5-ethyl-2-(pyridin-4-yl)indoline and Benzaldehyde | TFA, CH2Cl2, rt | Tetrahydro-β-carboline derivative | wikipedia.orgnih.govnih.govthieme-connect.comgoogle.com |
| Knoevenagel Condensation | 5-Ethyl-2-(4-(formyl)pyridin-2-yl)indoline and Malononitrile | Piperidine, Ethanol, reflux | α,β-unsaturated nitrile | nih.govnih.govwikipedia.orgorganic-chemistry.org |
Note: The reactions and products in this table are illustrative examples of potential transformations based on the known reactivity of indoline and pyridine systems. TFA is Trifluoroacetic acid.
Spectroscopic and Advanced Analytical Methodologies for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. For 5-Ethyl-2-(pyridin-4-yl)indoline, a combination of one-dimensional and two-dimensional NMR experiments would be essential to assign all proton (¹H) and carbon (¹³C) signals and to understand the molecule's three-dimensional shape and the spatial relationships between its atoms.
¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their immediate electronic environment. The expected signals for this compound would be distributed in the aromatic, aliphatic, and amine regions. The pyridine (B92270) ring protons would typically appear at the most downfield positions due to the electron-withdrawing effect of the nitrogen atom. The protons of the ethyl group would present as a characteristic quartet and triplet pattern.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum would show signals for the ethyl group's two carbons, the carbons of the indoline (B122111) core, and the carbons of the pyridine ring. chemicalbook.com Carbons attached to nitrogen or those in the aromatic rings would appear at higher chemical shifts. chemicalbook.comresearchgate.net
Expected ¹H and ¹³C NMR Data The following table is predictive, based on standard chemical shift values and data from analogous structures.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Ethyl-CH₃ | ~1.2 | ~16 |
| Ethyl-CH₂ | ~2.6 | ~29 |
| Indoline-H3 | ~3.0-3.5 (multiplet) | ~35-45 |
| Indoline-H2 | ~4.5-5.0 (multiplet) | ~60-70 |
| Indoline-NH | Broad singlet, variable | - |
| Aromatic-H (Indoline) | ~6.7-7.2 | ~110-150 |
To unambiguously assign the signals and elucidate the full connectivity, 2D NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling networks, confirming the connectivity within the ethyl group and tracing the spin systems in the indoline and pyridine rings.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached proton's chemical shift.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. It is crucial for connecting the fragments, for instance, by showing correlations from the indoline-H2 proton to the carbons of the pyridine ring, confirming their attachment.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing critical information about the molecule's stereochemistry and preferred conformation. researchgate.net For example, it could show spatial proximity between the proton at C2 of the indoline ring and specific protons on the pyridinyl substituent.
Vibrational Spectroscopy Applications (FT-IR, Raman)
Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared light (FT-IR) or the inelastic scattering of light (Raman).
FT-IR (Fourier-Transform Infrared) Spectroscopy: The FT-IR spectrum would display characteristic absorption bands confirming the presence of key functional groups. Expected prominent peaks would include the N-H stretching vibration of the indoline amine, C-H stretches for the aromatic and aliphatic parts, and C=C and C=N stretching vibrations from the aromatic rings. researchgate.net
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR, particularly for symmetric vibrations and the carbon backbone. The aromatic ring stretching modes are typically strong in the Raman spectrum. researchgate.net
Expected Vibrational Frequencies The following table is predictive, based on typical group frequencies.
| Functional Group | Expected FT-IR Frequency (cm⁻¹) | Description |
|---|---|---|
| N-H Stretch (Indoline) | 3300 - 3500 | Medium, sharp |
| Aromatic C-H Stretch | 3000 - 3100 | Sharp |
| Aliphatic C-H Stretch | 2850 - 2960 | Strong, sharp |
| C=C/C=N Stretch (Aromatic) | 1450 - 1600 | Medium to strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight of a compound with high accuracy and to deduce its structure from fragmentation patterns. The molecular formula for this compound is C₁₅H₁₆N₂, giving it a molecular weight of approximately 236.31 g/mol . nist.gov
High-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement. chemrxiv.org The fragmentation pattern in an electron ionization (EI) or collision-induced dissociation (CID) experiment would likely show characteristic losses.
Predicted Fragmentation Pathways:
Loss of an ethyl radical (•C₂H₅): A primary fragmentation would be the cleavage of the ethyl group from the indoline ring, resulting in a significant peak at [M-29]⁺.
Cleavage of the Pyridine Ring: Fragmentation of the bond between the indoline and pyridine rings could occur.
Ring Opening: The indoline ring could undergo cleavage, leading to further smaller fragments.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Method Development
HPLC is a crucial technique for separating the compound from impurities and for quantifying its purity. A typical method for a molecule like this compound would involve reversed-phase chromatography. sielc.com
A standard HPLC method would utilize a C18 stationary phase column. The mobile phase would likely be a gradient mixture of an aqueous buffer (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic solvent such as acetonitrile (B52724) or methanol. sielc.comsielc.com Detection would typically be performed using a UV detector, set to a wavelength where the aromatic system has strong absorbance (likely around 254 nm). This method would be developed to ensure a sharp, symmetrical peak for the main compound, well-resolved from any potential starting materials, byproducts, or degradation products. sielc.com
Example HPLC Method Parameters
| Parameter | Value |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
X-ray Crystallography for Solid-State Structure Determination
Should this compound be obtained as a suitable single crystal, X-ray crystallography would provide the ultimate proof of its structure in the solid state. This technique would yield precise data on bond lengths, bond angles, and the torsional angles that define the molecule's conformation. acs.org It would also reveal how the molecules pack together in the crystal lattice, detailing any intermolecular interactions such as hydrogen bonding involving the indoline N-H group or π-π stacking between the aromatic rings. researchgate.net Currently, there is no publicly available crystal structure for this specific compound.
Computational and Theoretical Investigations of 5 Ethyl 2 Pyridin 4 Yl Indoline
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in understanding the molecular structure and electronic properties of compounds like 5-Ethyl-2-(pyridin-4-yl)indoline. These computational methods provide insights into the molecule's behavior at the atomic level.
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311G++(d,p), would be employed to determine its most stable three-dimensional geometry. irjweb.comirjweb.com This process involves minimizing the energy of the molecule by adjusting the positions of its atoms. The resulting optimized structure would provide precise bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the steric and electronic interactions within the molecule, such as the orientation of the pyridine (B92270) ring relative to the indoline (B122111) core. The planarity and bond-length alternation are key indicators of the degree of electron delocalization within the aromatic systems.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. irjweb.comnih.gov The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter that indicates the molecule's kinetic stability and reactivity. irjweb.comnih.gov A smaller gap suggests that the molecule is more reactive and can be more easily excited. For this compound, the HOMO is expected to be localized primarily on the electron-rich indoline ring, while the LUMO would likely be centered on the electron-deficient pyridine ring, facilitating intramolecular charge transfer upon excitation.
Table 1: Predicted Frontier Molecular Orbital Properties
| Parameter | Predicted Value/Characteristic |
|---|---|
| HOMO Energy | Relatively high, indicative of electron-donating ability of the indoline moiety. |
| LUMO Energy | Relatively low, indicative of electron-accepting ability of the pyridine moiety. |
| HOMO-LUMO Gap (ΔE) | Moderate, suggesting potential for charge-transfer interactions and reactivity. |
| HOMO Distribution | Primarily on the indoline ring system. |
| LUMO Distribution | Primarily on the pyridine ring system. |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. researchgate.netresearchgate.net It is useful for predicting how a molecule will interact with other molecules, particularly in biological systems. chemrxiv.org The MEP map of this compound would show regions of negative potential (electron-rich areas, typically colored red) and positive potential (electron-poor areas, typically colored blue). researchgate.net The nitrogen atom of the pyridine ring would be a site of negative potential, making it a likely proton acceptor or a site for electrophilic attack. Conversely, the N-H proton of the indoline ring would exhibit a positive potential, indicating its potential to act as a hydrogen bond donor. The ethyl group would be a region of relatively neutral potential.
Non-Linear Optics (NLO) Properties Prediction and Analysis
Non-linear optical (NLO) materials have applications in technologies like optical switching and frequency conversion. jneonatalsurg.com Molecules with significant NLO properties often possess a donor-π-acceptor (D-π-A) structure. This compound can be considered a D-π-A system, where the indoline moiety acts as the electron donor, the pyridine ring as the electron acceptor, and the bond connecting them as part of the π-bridge. irjweb.comchemrxiv.org Computational methods, such as DFT, can be used to predict the first-order hyperpolarizability (β), a key measure of a molecule's NLO response. nih.gov The magnitude of β is related to the degree of intramolecular charge transfer. The ethyl group at the 5-position of the indoline ring, being an electron-donating group, would likely enhance the donor strength of the indoline system, potentially leading to a larger β value compared to the unsubstituted parent compound.
Table 2: Predicted Non-Linear Optical Properties
| Property | Predicted Characteristic |
|---|---|
| First-order Hyperpolarizability (β) | Expected to be significant due to the donor-acceptor nature of the molecule. |
| Effect of Ethyl Group | Likely enhances the NLO response by increasing the electron-donating strength of the indoline moiety. |
Intermolecular Interactions and Hydrogen Bonding Analysis
The structure of this compound allows for various intermolecular interactions, with hydrogen bonding being particularly significant. The N-H group of the indoline ring can act as a hydrogen bond donor, while the nitrogen atom of the pyridine ring is a strong hydrogen bond acceptor. researchgate.netrsc.org These interactions are crucial in determining the crystal packing of the molecule in the solid state and its interactions with biological targets. researchgate.netepa.gov Computational studies can model these interactions and predict their strength and geometry. In the crystal structure, it is plausible that molecules of this compound would form chains or networks through N-H···N hydrogen bonds. researchgate.net
Reaction Mechanism Elucidation through Computational Chemistry
Computational chemistry is a valuable tool for elucidating reaction mechanisms by modeling the transition states and intermediates of a chemical reaction. For the synthesis of this compound, computational methods could be used to study the energetics of different synthetic routes, such as a Fischer indole (B1671886) synthesis or a palladium-catalyzed cross-coupling reaction. By calculating the activation energies for each step, the most likely reaction pathway can be identified. These studies provide insights that can help in optimizing reaction conditions to improve yields and reduce byproducts. For instance, in a potential synthesis involving a nucleophilic addition to an indolyne intermediate, computational models can predict the regioselectivity of the addition. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Hypothetical Activities
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com Should a research program focus on this compound as a lead compound, a QSAR study would be a critical step in optimizing its structure for a desired hypothetical activity, such as anti-inflammatory or anticancer effects. researchgate.net
Methodology and Hypothetical Application:
The primary goal of a QSAR study would be to understand which physicochemical properties or structural features (known as molecular descriptors) of compounds related to this compound are crucial for their biological effect. The process involves:
Data Set Assembly: A series of analogs would be synthesized, modifying the core structure of this compound at various positions (e.g., altering the ethyl group, substituting on the pyridine ring, or adding functional groups to the indoline nucleus). The biological activity of each of these compounds against a specific target (e.g., IC₅₀ values against a particular enzyme) would be measured.
Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors would be calculated. These can include electronic properties (e.g., dipole moment), steric properties (e.g., molecular volume), and hydrophobic properties (e.g., LogP). mdpi.com
Model Development: Using statistical methods like Multiple Linear Regression (MLR), a QSAR model is built. mdpi.com This model takes the form of an equation that links the biological activity to the most relevant molecular descriptors.
Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability. mdpi.com
A resulting QSAR model could, for instance, suggest that increasing the hydrophobicity at the 5-position of the indoline ring while maintaining a specific electronic distribution on the pyridine ring enhances the hypothetical activity. This insight would guide the rational design of new, potentially more potent, derivatives.
Illustrative Data for a Hypothetical QSAR Study:
The table below is a representative example of the type of data that would be generated and used in a QSAR study for a series of analogs based on the this compound scaffold.
| Compound ID | R-Group Modification | LogP (Hydrophobicity) | Molecular Weight | pIC₅₀ (Activity) |
| 1 (Lead) | -CH₂CH₃ (Ethyl) | 3.5 | 238.3 | 6.0 |
| 2 | -CH₃ (Methyl) | 3.0 | 224.3 | 5.8 |
| 3 | -Cl (Chloro) | 3.8 | 242.7 | 6.2 |
| 4 | -OCH₃ (Methoxy) | 3.2 | 240.3 | 5.9 |
| 5 | -CF₃ (Trifluoromethyl) | 4.1 | 292.3 | 6.5 |
This table is for illustrative purposes only and does not represent real experimental data.
Molecular Docking Simulations for Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme). This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of a compound within the active site of a biological target. nih.gov
Methodology and Hypothetical Application:
For this compound, molecular docking simulations would be performed to identify potential protein targets and to understand the molecular basis of its hypothetical activity. The process involves:
Preparation of Structures: A high-resolution 3D crystal structure of a target protein (e.g., a kinase, cyclooxygenase, or another enzyme implicated in a disease) is obtained from a repository like the Protein Data Bank. nih.gov The 3D structure of this compound is generated and optimized for energy.
Docking Simulation: Using software like AutoDock or Schrödinger, the ligand is placed into the binding site of the protein. The program then explores various possible conformations and orientations of the ligand, calculating the most favorable binding pose based on a scoring function, which estimates the binding free energy. acs.org
Analysis of Results: The output provides a binding score (e.g., in kcal/mol), with lower values indicating a more favorable interaction. The analysis also reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the amino acid residues of the protein's active site. nih.govacs.org
For example, a docking study might predict that the pyridine nitrogen of this compound acts as a hydrogen bond acceptor with a key amino acid residue (like a lysine (B10760008) or serine) in an enzyme's active site. The indoline ring could be predicted to form hydrophobic interactions with nonpolar residues, while the ethyl group might fit into a specific hydrophobic pocket. These predictions provide a structural hypothesis for the compound's mechanism of action and can guide further optimization.
Illustrative Data for a Hypothetical Docking Study:
The following table exemplifies the kind of results a molecular docking simulation of this compound against a hypothetical protein target might produce.
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Cyclooxygenase-2 (COX-2) | -8.5 | Ser530, Tyr385 | Hydrogen Bond, Pi-Alkyl |
| c-Jun N-terminal kinase (JNK) | -9.2 | Lys55, Met111, Gln117 | Hydrogen Bond, Hydrophobic |
| Epidermal Growth Factor Receptor (EGFR) | -7.9 | Met793, Leu718 | Hydrophobic, Pi-Alkyl |
This table is for illustrative purposes only and does not represent real experimental data.
Advanced Research Applications and Structure Activity Relationship Sar Studies
Design Principles for Derivatives of 5-Ethyl-2-(pyridin-4-yl)indoline
The design of derivatives based on the this compound core is often guided by the objective of creating potent and selective inhibitors of specific enzymes. nih.govacs.org A common strategy involves identifying a lead compound, such as an indoline (B122111) derivative, through methods like in silico screening, and then systematically modifying its structure to enhance its biological activity. nih.govacs.org
For instance, in the development of dual inhibitors for enzymes like 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), the indoline core has been identified as a promising starting point. nih.govacs.org The design principles for creating new analogues often involve:
Bioisosteric Replacement: Altering functional groups with others that have similar physical or chemical properties to improve potency or pharmacokinetic profiles. rsc.org
Structure-Based Design: Utilizing the three-dimensional structure of the target enzyme to design molecules that fit precisely into the active site.
Scaffold Hopping: Replacing the core indoline structure with other heterocyclic systems to explore new chemical space and potentially discover novel binding modes.
A key aspect of the design process is the introduction of various substituents at different positions of the indoline and pyridine (B92270) rings to probe the steric and electronic requirements of the enzyme's binding pocket. rsc.orgmdpi.com The ethyl group at the 5-position of the indoline ring, for example, can contribute to favorable hydrophobic interactions within the target protein.
Exploration of Biological Target Interaction Profiles (In Vitro Studies)
The biological activity of newly synthesized derivatives is typically assessed through a battery of in vitro assays to determine their potency and selectivity.
Derivatives of the 2-(pyridin-4-yl)indoline (B11901113) scaffold have been evaluated for their inhibitory activity against a range of enzymes. For example, certain indoline derivatives have shown potent inhibition of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two enzymes implicated in inflammatory processes. nih.govacs.org The inhibitory potency is usually quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
The following table summarizes the in vitro inhibitory activity of selected indoline derivatives against human 5-LOX and sEH.
Table 1: In Vitro Enzyme Inhibition of Indoline Derivatives
| Compound | Modification | 5-LOX IC₅₀ (μM) | sEH IC₅₀ (nM) |
|---|---|---|---|
| 43 | Indoline derivative | 0.45 ± 0.11 | - |
| 53 | Urea (B33335) group addition | 0.28 ± 0.02 | 61 ± 3 |
| 54 | Urea group addition | 0.18 ± 0.05 | 100 ± 10 |
| 73 | Dual inhibitor | 0.41 ± 0.01 | 430 ± 100 |
Data sourced from reference nih.gov
These studies demonstrate that modifications to the indoline scaffold, such as the introduction of a urea group, can significantly enhance the inhibitory potency against sEH. nih.gov
To assess the selectivity of these compounds, they are often screened against a panel of other receptors and enzymes. This profiling is crucial to ensure that the observed biological effect is due to the inhibition of the intended target and not due to off-target interactions.
For example, indolin-2-one derivatives have been synthesized and evaluated for their binding affinity to dopamine (B1211576) receptor subtypes. nih.gov One such derivative, bearing a piperazinylbutyl side chain, exhibited high affinity and selectivity for the D4 receptor, with a Kᵢ value of 0.5 nM. nih.gov This indicates a strong interaction between the compound and the receptor.
Similarly, tryptamine (B22526) derivatives, which share some structural similarities with the indoline core, have been profiled against a wide array of receptors. nih.gov These studies have shown that these compounds can bind to serotonin (B10506) receptors, σ sites, α₂-adrenoceptors, and others, with varying affinities. nih.gov Such broad profiling helps in understanding the potential for polypharmacology, where a single compound interacts with multiple targets.
Structure-Activity Relationship (SAR) Studies on Indoline and Pyridine Ring Modifications
Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure translates into biological activity. By systematically altering the structure of this compound and its derivatives, researchers can deduce the key molecular features required for optimal interaction with a biological target. nih.govmdpi.com
The type and position of substituents on both the indoline and pyridine rings play a critical role in determining the compound's potency and selectivity.
Indoline Ring Modifications:
Position 5: The presence of a small lipophilic group, such as an ethyl group, at the 5-position of the indoline ring is often beneficial for activity. mdpi.com
Nitrogen Atom: The nature of the substituent on the indoline nitrogen can significantly influence binding. For example, acylation or the introduction of bulky groups can either enhance or diminish activity depending on the specific target. acs.org
Pyridine Ring Modifications:
The electronic properties of the pyridine ring can be modulated by introducing electron-donating or electron-withdrawing groups. nih.gov
The position of the nitrogen atom within the pyridine ring is also crucial. For instance, moving the nitrogen from the 4-position to the 2- or 3-position can dramatically alter the compound's binding mode and activity.
The following table illustrates the impact of substituents on the antiproliferative activity of certain pyridine derivatives.
Table 2: Impact of Substituents on Pyridine Derivatives' Antiproliferative Activity (IC₅₀ in μM)
| Compound | Substituent | Cancer Cell Line | IC₅₀ (μM) |
|---|---|---|---|
| 1 | Two -OMe groups | - | >50 |
| 2 | Three -OMe groups | - | 12 |
| 4 | Six -OMe groups | - | 1.0 |
| 19 | One -OH group | MCF7 | 4.75 |
| 20 | Two -OH groups | MCF7 | 0.91 |
Data sourced from reference nih.gov
This data suggests that increasing the number of methoxy (B1213986) (-OMe) groups or hydroxyl (-OH) groups can enhance the antiproliferative activity of pyridine derivatives. nih.gov
The three-dimensional shape (conformation) of a molecule is a critical determinant of its biological activity. The relative orientation of the indoline and pyridine rings, as well as the conformation of any flexible side chains, can significantly impact how the molecule fits into the binding site of a target protein.
For the 2-(pyridin-4-yl)indoline scaffold, the stereochemistry at the C2 position of the indoline ring is often crucial. The (S) and (R) enantiomers can exhibit vastly different biological activities, with one enantiomer often being significantly more potent than the other. This is because the active site of the target protein is chiral, and only one enantiomer can achieve the optimal binding interactions.
Computational modeling techniques, such as molecular docking, are often employed to study the conformation-activity relationships of these compounds. These methods can predict the preferred binding mode of a molecule and help to rationalize the observed SAR data.
Future Research Directions and Translational Potential Non Clinical Focus
Development of Novel Synthetic Pathways
The creation of new and efficient methods for synthesizing 5-Ethyl-2-(pyridin-4-yl)indoline and its analogs is a primary area for future research. While classical methods for indoline (B122111) synthesis, such as the Fischer indolization, are well-established, there is a continuous drive for more sustainable and versatile approaches. nih.gov Future efforts could focus on photocatalyzed reactions, which offer a green and metal-free alternative for constructing substituted indolines. nih.gov The development of one-pot, multi-component reactions would also be highly valuable, allowing for the rapid and regio- and stereospecific synthesis of complex indoline derivatives from simple starting materials. nih.gov
Furthermore, exploring substrate-guided reactivity switches could lead to the divergent synthesis of various fused indoline-based scaffolds. polimi.it For instance, the strategic placement of substituents on the indole (B1671886) and pyridine (B92270) rings could dictate the outcome of cycloaddition reactions, yielding a diverse array of polycyclic frameworks. polimi.it The synthesis of related structures, such as 5-ethyl pyridin-2-ethanol analogs, can also provide valuable insights and intermediates for novel synthetic routes. researchgate.netumich.edu
Advanced Spectroscopic Characterization Techniques
A thorough understanding of the three-dimensional structure and dynamic behavior of this compound is crucial for elucidating its properties and potential applications. Advanced spectroscopic techniques will play a pivotal role in this endeavor. Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, for example, can provide detailed information about the structure and defects within the crystalline framework of indoline derivatives. ki.si
Combining experimental data from techniques like Infrared (IR) spectroscopy, 1H and 13C NMR, and mass spectrometry with computational methods will be essential for a comprehensive characterization. nih.gov Photochemically induced dynamic nuclear polarization (photo-CIDNP) is another powerful technique that can be used to enhance the sensitivity of NMR spectroscopy, enabling the study of transient radical species and reaction mechanisms. acs.org
Integration of Machine Learning in Compound Design and Prediction
The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of drug discovery and materials science. researchgate.netbohrium.comnih.govresearchgate.net For this compound, ML algorithms can be employed to predict a wide range of properties, from bioactivity and toxicity to the site of metabolism. bohrium.com
Deep learning models, such as deep neural networks, can analyze vast datasets of chemical structures and biological activities to identify promising lead compounds and optimize their properties. bohrium.comnih.gov These computational tools can significantly accelerate the design of new analogs with improved characteristics by predicting their properties before synthesis, thereby reducing the time and cost of experimental work. researchgate.net For instance, ML models can be trained to predict the signal-to-noise enhancement in photo-CIDNP experiments, facilitating the virtual prescreening of compound libraries. acs.org
Exploration of New Chemical Space Based on the Indoline-Pyridine Scaffold
The indoline-pyridine scaffold serves as a versatile template for the exploration of new chemical space. nih.gov By systematically modifying the substituents on both the indoline and pyridine rings, a vast library of novel compounds can be generated. This exploration can be guided by chemoinformatic analyses to understand the relationship between chemical structure and biological activity. nih.gov
The goal is to design and synthesize molecules that occupy novel regions of chemical space, potentially leading to the discovery of compounds with unique properties and modes of action. mlr.pressopenreview.net Techniques like score-based generative models can be used to create molecules that are structurally distinct from known compounds while still possessing desirable drug-like properties. mlr.pressopenreview.net This approach can help overcome limitations of existing molecular scaffolds and lead to the identification of truly innovative chemical entities. mlr.press
Potential for Probes and Tool Compounds in Chemical Biology
The unique structural features of this compound make it a promising candidate for the development of chemical probes and tool compounds for studying biological processes. rsc.org Fluorescent probes, for example, are invaluable tools for visualizing and quantifying biological events in real-time. By incorporating fluorophores or environmentally sensitive dyes into the indoline-pyridine scaffold, it may be possible to create probes that respond to changes in their local environment, such as pH. mdpi.com
The development of such probes could enable the monitoring of pH variations within cells and living organisms, providing insights into various physiological and pathological processes. mdpi.com Furthermore, indole-based derivatives have been investigated as microtubule polymerization inhibitors, suggesting that this compound analogs could be developed as tool compounds to study the cytoskeleton and its role in cellular processes. nih.gov
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-Ethyl-2-(pyridin-4-yl)indoline, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves coupling pyridine-4-yl derivatives with indoline precursors. For example, analogous compounds (e.g., Z-4-Chloro-3-(2-oxo-2-(pyridin-3-yl)ethylidene)indolin-2-one) are synthesized via aldol condensation using pyridinyl ketones and indole derivatives in methanol with diethylamine as a base, followed by dehydration . Key variables include solvent choice (methanol vs. dichloromethane), temperature (room temperature to reflux), and purification methods (recrystallization from isopropanol or petroleum ether). Yield optimization requires monitoring reaction progress via TLC and adjusting stoichiometry.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- 1H/13C NMR : Resolve aromatic protons (pyridine and indoline rings) and ethyl group signals. Pyridin-4-yl protons typically appear as doublets (δ 8.5–8.7 ppm), while indoline protons show complex splitting due to ring substitution .
- FTIR : Confirm carbonyl groups (e.g., C=O at ~1700 cm⁻¹) and aromatic C-H stretches .
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
Q. How can reaction conditions be optimized to minimize byproducts in indoline-pyridine coupling?
- Methodology :
- Use catalytic bases (e.g., Cs₂CO₃) to enhance nucleophilicity of the pyridine nitrogen .
- Control pH to avoid over-dehydration (common in acidic conditions) .
- Employ inert atmospheres (N₂/Ar) to prevent oxidation of the indoline core .
Advanced Research Questions
Q. How to address low yield in multi-step synthesis of this compound derivatives?
- Methodology :
- Intermediate Characterization : Use preparative HPLC (as in ) to isolate and confirm intermediates.
- Kinetic Analysis : Monitor reaction rates via in-situ NMR or UV-Vis spectroscopy to identify rate-limiting steps .
- Solvent Screening : Polar aprotic solvents (e.g., DMF) may improve solubility of pyridine intermediates compared to methanol .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NOE correlations)?
- Methodology :
- 2D NMR (COSY, NOESY) : Differentiate between regioisomers (e.g., pyridin-4-yl vs. pyridin-3-yl substitution) by analyzing cross-peak patterns .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing effects .
Q. How to design experiments to probe the biological activity of this compound against kinase targets?
- Methodology :
- Enzyme Assays : Use FRET-based kinase inhibition assays (e.g., EGFR/HER2) with ATP-competitive binding protocols .
- Molecular Docking : Align the compound’s structure with kinase active sites (e.g., ATP-binding pocket) using software like AutoDock .
- SAR Studies : Synthesize analogs (e.g., ethyl-to-methyl substitution) to correlate structural changes with IC₅₀ values .
Q. How to reconcile discrepancies between in vitro and in vivo efficacy data?
- Methodology :
- ADME Profiling : Assess solubility (log P), metabolic stability (hepatic microsomal assays), and plasma protein binding .
- Pharmacokinetic Modeling : Use compartmental models to predict bioavailability and tissue distribution .
- Toxicology Screening : Evaluate hepatotoxicity and off-target effects via high-throughput cell viability assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
